PNP Slow-Onset Inhibition Potency: C15H15BrN4O4 vs. Forodesine (Immucillin-H)
The 8-bromo-7-(2-hydroxy-3-phenoxypropyl)-3-methylxanthine derivative (C15H15BrN4O4) demonstrates a slow-onset equilibrium dissociation constant (Ki) of 0.39 nM against recombinant human PNP [1]. In comparison, the clinical-stage transition-state analogue Forodesine (BCX-1777, immucillin-H) achieves a Ki of 72 pM (0.072 nM) against human PNP, representing approximately 5.4-fold tighter binding . While Forodesine is more potent, the xanthine scaffold of C15H15BrN4O4 offers a synthetically tractable chemotype with distinct physicochemical properties (tPSA 82.19 Ų, MW 395.21) compared to the iminoribitol-based immucillin-H (MW 266.26), providing different formulation and bioavailability vectors for tool compound applications [2].
| Evidence Dimension | PNP inhibition potency (equilibrium dissociation constant, Ki) |
|---|---|
| Target Compound Data | Ki = 0.39 nM (human PNP, slow-onset inhibition, xanthine-oxidase coupled assay) |
| Comparator Or Baseline | Forodesine (immucillin-H): Ki = 0.072 nM (human PNP); Ki = 0.023 nM (bovine PNP) |
| Quantified Difference | Forodesine is ~5.4-fold more potent; C15H15BrN4O4 remains in the sub-nanomolar range |
| Conditions | Recombinant human PNP; equilibrium dialysis after slow-onset inhibition; xanthine-oxidase coupled spectrophotometric detection |
Why This Matters
Sub-nanomolar PNP inhibition confirms C15H15BrN4O4 as a suitable chemical probe for PNP target engagement studies where a non-nucleoside, purine-scaffold inhibitor is preferred for orthogonal profiling against immucillin-based inhibitors.
- [1] BindingDB BDBM50370251 (CHEMBL542455): Ki 0.39 nM against human PNP after slow-onset inhibition. ChEMBL-curated data. View Source
- [2] ZINC640017. C15H15BrN4O4 computed properties: tPSA 82.19 Ų, MW 395.21, HBD 3, HBA 9. Zinc Docking Database. View Source
